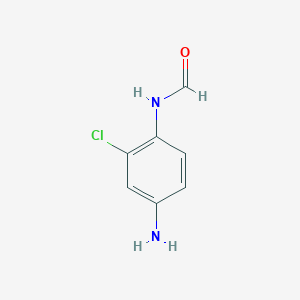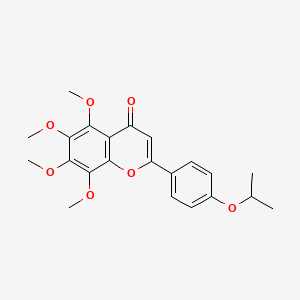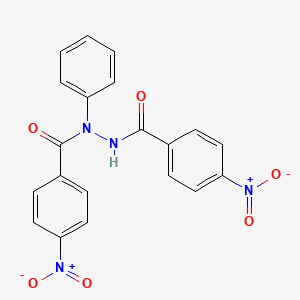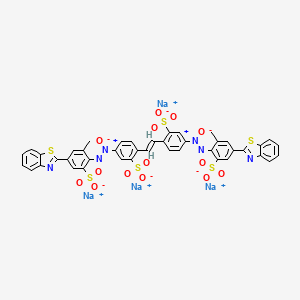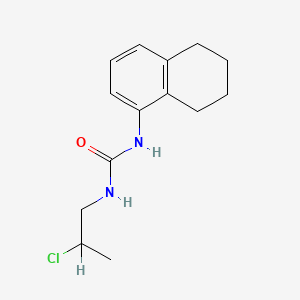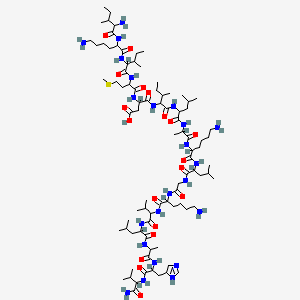![molecular formula C12H12B2F6N2 B15194687 Trifluoro-[[4-[4-(trifluoroboranuidylazaniumyl)phenyl]phenyl]azaniumyl]boranuide CAS No. 1535-23-5](/img/structure/B15194687.png)
Trifluoro-[[4-[4-(trifluoroboranuidylazaniumyl)phenyl]phenyl]azaniumyl]boranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 63080 is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its role in chemical reactions and its utility in research and industrial applications.
Preparation Methods
The synthesis of NSC 63080 involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, the general laboratory synthesis involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials.
Reaction Conditions: The reaction typically requires controlled temperature and pressure conditions to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
NSC 63080 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions involving NSC 63080 typically yield reduced forms of the compound.
Substitution: NSC 63080 can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions often involve specific solvents and temperatures to facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
NSC 63080 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: NSC 63080 is utilized in biological studies to understand its effects on cellular processes and pathways.
Medicine: Research into the potential therapeutic applications of NSC 63080 is ongoing, with studies exploring its efficacy in treating certain medical conditions.
Industry: In industrial settings, NSC 63080 is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of NSC 63080 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research, with studies aiming to elucidate the detailed mechanisms.
Properties
CAS No. |
1535-23-5 |
|---|---|
Molecular Formula |
C12H12B2F6N2 |
Molecular Weight |
319.9 g/mol |
IUPAC Name |
trifluoro-[[4-[4-(trifluoroboranuidylazaniumyl)phenyl]phenyl]azaniumyl]boranuide |
InChI |
InChI=1S/C12H12B2F6N2/c15-13(16,17)21-11-5-1-9(2-6-11)10-3-7-12(8-4-10)22-14(18,19)20/h1-8H,21-22H2 |
InChI Key |
OBIDGHGBGDNSAG-UHFFFAOYSA-N |
Canonical SMILES |
[B-]([NH2+]C1=CC=C(C=C1)C2=CC=C(C=C2)[NH2+][B-](F)(F)F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


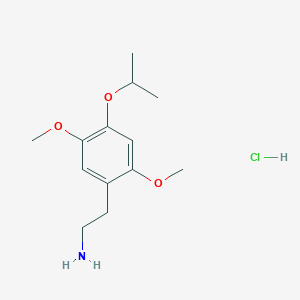


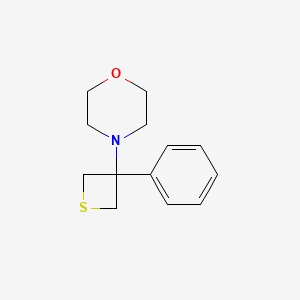
![1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-4-(2-methoxyethyl)piperazine;oxalic acid](/img/structure/B15194635.png)
